Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate
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Overview
Description
Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups It contains a benzyl group, a phenyl group, and an ester linkage, making it a versatile molecule in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate typically involves the esterification of 3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid+benzyl alcoholacid catalystBenzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are often employed.
Major Products Formed
Oxidation: Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoic acid.
Reduction: Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and amide formation reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The ester and amide functional groups allow it to participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the amide group.
Phenylpropanoic acid: Similar backbone but lacks the ester and benzyl groups.
Benzyl 3-phenylpropanoate: Similar structure but lacks the amide group.
Uniqueness
Benzyl 3-phenyl-3-[(phenylcarbonyl)amino]propanoate is unique due to its combination of ester and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C23H21NO3 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
benzyl 3-benzamido-3-phenylpropanoate |
InChI |
InChI=1S/C23H21NO3/c25-22(27-17-18-10-4-1-5-11-18)16-21(19-12-6-2-7-13-19)24-23(26)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,26) |
InChI Key |
UXLPGVYGWKJLDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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